AZD7624
Overview
Description
AZD-7624 is a small molecule inhibitor developed by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). It targets the mitogen-activated protein kinase 14 (p38 alpha) pathway, which plays a crucial role in the regulation and activation of pro-inflammatory mediators .
Preparation Methods
The synthesis of AZD-7624 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of coupling reactions to introduce various functional groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Industrial production methods focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
AZD-7624 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: AZD-7624 can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of p38 alpha mitogen-activated protein kinase.
Biology: The compound is used to investigate the role of p38 alpha in cellular signaling pathways and inflammation.
Medicine: AZD-7624 is primarily researched for its therapeutic potential in treating COPD and other inflammatory diseases.
Mechanism of Action
AZD-7624 exerts its effects by inhibiting the activity of mitogen-activated protein kinase 14 (p38 alpha). This kinase is involved in the regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). By inhibiting p38 alpha, AZD-7624 reduces the production of these cytokines, thereby decreasing inflammation and improving lung function in COPD patients .
Comparison with Similar Compounds
AZD-7624 is unique in its high selectivity for p38 alpha and p38 beta isoforms, while being inactive at the gamma and delta isoforms. Similar compounds include:
SB203580: Another p38 alpha inhibitor, but with different selectivity and potency profiles.
BIRB 796: A potent p38 alpha inhibitor with a broader spectrum of activity against other kinases.
VX-702: A p38 alpha inhibitor with distinct pharmacokinetic properties compared to AZD-7624. The uniqueness of AZD-7624 lies in its inhaled delivery method, which ensures minimal systemic exposure and targeted action in the lungs.
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPHNTWNILINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095004-78-6 | |
Record name | AZD-7624 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7624 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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